
3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a quinazolinone core structure, which has been found to exhibit interesting biological activities. In
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Researchers have synthesized and evaluated various quinazolinone scaffolds, including those similar to the compound , for their antimicrobial activities . These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, Modh et al. (2012) synthesized a series of novel quinazolinone scaffolds that demonstrated significant antimicrobial activities against bacteria such as S. aureus, B. subtilis, E. coli, S. typhi and fungal strains like C. albicans and A. niger (Modh, Patel, & Chikhalia, 2012).
Anti-inflammatory and Analgesic Applications
Quinazolinone derivatives have been explored for their anti-inflammatory and analgesic properties. A study by Rani et al. (2002) demonstrated that certain quinazolinone derivatives exhibited better anti-inflammatory activity and lower ulcerogenic liability compared to phenylbutazone, a standard anti-inflammatory drug. These findings suggest potential applications in treating inflammation-related conditions (Rani, Archana, Srivastava, & Kumar, 2002).
Enzyme Inhibitory Activities
A recent study by Cetin et al. (2021) focused on the enzyme inhibitory activities of thiophene-based heterocyclic compounds, which are structurally related to the compound of interest. These derivatives were designed and evaluated for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results for further pharmacological studies (Cetin, Türkan, Bursal, & Murahari, 2021).
Propiedades
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(10-14-7-9-25-12-14)21-8-3-4-15(11-21)22-13-20-17-6-2-1-5-16(17)19(22)24/h1-2,5-7,9,12-13,15H,3-4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHXZTZDFZALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

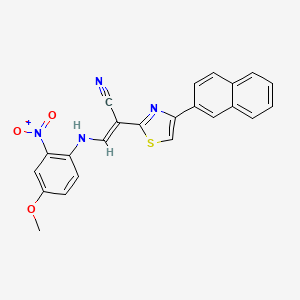
![5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2632179.png)
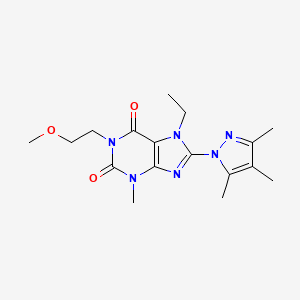
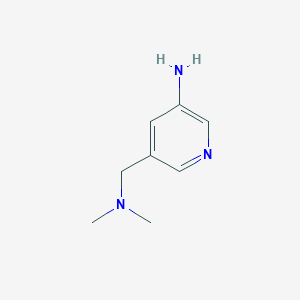
![8-fluoro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2632184.png)
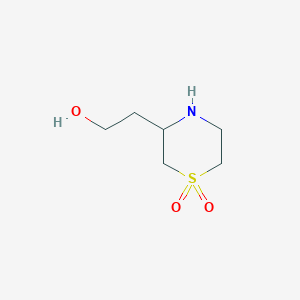
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2632186.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2632189.png)


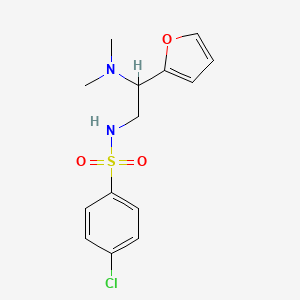

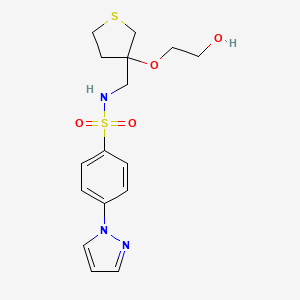
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)